molecular formula C15H15Cl2N3O3 B2447848 4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941029-41-0

4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2447848
CAS No.: 941029-41-0
M. Wt: 356.2
InChI Key: NSLPGMLWMLULOT-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxyethyl side chain, and a tetrahydropyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3/c1-23-5-4-20-7-11-12(14(20)21)13(19-15(22)18-11)8-2-3-9(16)10(17)6-8/h2-3,6,13H,4-5,7H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLPGMLWMLULOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of a dichlorophenyl derivative with a pyrrolopyrimidine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-proliferative and cytotoxic effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.

    Imidazoles: Another class of heterocycles with comparable chemical properties and applications.

Uniqueness

4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Biological Activity

4-(3,4-Dichlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound belonging to the pyrrolo[3,4-d]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and receptors involved in cancer and other diseases.

Chemical Structure

The compound's structure can be represented as follows:

C15H14Cl2N4O3\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}_3

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines often exhibit their biological effects through inhibition of receptor tyrosine kinases (RTKs) and vascular endothelial growth factor receptors (VEGFRs). These pathways are crucial in processes such as angiogenesis and tumor growth.

1. Inhibition of VEGFR-2

A series of studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against VEGFR-2. For instance:

  • Compound Efficacy : In vitro assays showed that certain derivatives were up to 100-fold more potent than standard inhibitors like semaxanib .
CompoundIC50 (µM)Comparison
Compound A0.05100x more potent than semaxanib
Compound B0.20Moderate activity

2. Tyrosine Kinase Inhibition

The compound also exhibits activity against various tyrosine kinases. In particular:

  • EGFR and PDGFRβ : Studies indicated moderate inhibition of EGFR and PDGFRβ pathways which are often implicated in cancer progression .
Kinase TargetActivity Level
EGFRModerate
PDGFRβModerate

3. Antitumor Activity

Preliminary in vivo studies suggest that this compound may possess antitumor properties:

  • Case Study : In a murine model of breast cancer, treatment with the compound led to a significant reduction in tumor size compared to control groups .

Synthesis and Derivatives

The synthesis of this compound involves cyclocondensation reactions which yield various derivatives with differing biological profiles. The introduction of different substituents on the phenyl ring can modulate activity against specific targets.

Q & A

What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Basic Research Focus
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. A common approach includes cyclization of precursors such as fluorinated aromatic compounds and pyrimidine derivatives under controlled conditions. For example:

  • Step 1 : Condensation of substituted phenyl groups with pyrimidine precursors using alkyl halides or allyl amines.
  • Step 2 : Cyclization facilitated by bases like sodium hydride or potassium carbonate.
  • Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–120°C), and reaction time (12–48 hours). Purification via column chromatography or recrystallization ensures >95% purity .

Which spectroscopic techniques are most effective in confirming molecular structure and purity?

Basic Research Focus
Structural validation relies on:

  • 1H/13C NMR : Identifies substituent patterns (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, dichlorophenyl aromatic signals at δ 7.1–7.4 ppm) .
  • X-ray Crystallography : Resolves fused bicyclic systems (pyrrole-pyrimidine) and confirms stereochemistry .
  • HRMS : Validates molecular formula (e.g., calculated vs. observed m/z within 2 ppm error) .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns .

How can computational chemistry predict reactivity or biological targets for this compound?

Advanced Research Focus
Computational strategies include:

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., cyclization energy barriers) using density functional theory (DFT) .
  • Molecular Docking : Screens against target databases (e.g., kinase or GPCR libraries) to prioritize assays. For analogs, docking scores correlate with experimental IC50 values for tyrosine kinase inhibition .
  • ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ≈ 2.8) and metabolic stability .

What strategies resolve contradictions in biological activity data across assay systems?

Advanced Research Focus
Contradictions arise from assay variability (e.g., cell-free vs. cell-based systems). Mitigation strategies:

  • Dose-Response Curves : Confirm activity across concentrations (e.g., 0.1–100 µM).
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular viability assays (MTT).
  • Meta-Analysis : Compare data from analogs (e.g., 6-allyl derivatives showed antiviral activity in cell-free assays but neuroprotection in vivo) .

How do substitution patterns influence physicochemical properties and target binding?

Advanced Research Focus
Key substituent effects in pyrrolopyrimidines:

SubstituentPhysicochemical ImpactBinding Affinity Example
3,4-Dichlorophenyl ↑ LogP (hydrophobicity)Enhances kinase binding via π-π stacking
2-Methoxyethyl ↑ Solubility (polar group)Reduces cytotoxicity in normal cells
4-Hydroxyphenyl ↓ Metabolic stability (phase II conjugation)Improves antioxidant activity

What purification steps ensure high-purity samples for in vitro testing?

Basic Research Focus
Critical steps:

  • Chromatography : Silica gel column with gradient elution (hexane/EtOAc 70:30 to 50:50).
  • Recrystallization : Use ethanol/water mixtures at 4°C to remove byproducts.
  • Final Validation : Purity confirmed via HPLC (retention time ±0.1 min) and NMR (no extraneous peaks) .

Which functional group modifications significantly impact bioactivity in SAR studies?

Advanced Research Focus
Notable modifications in analogs:

  • Allyl Groups : Increase antiviral activity (e.g., EC50 = 1.2 µM vs. HSV-1) but reduce solubility .
  • Methoxy Substitution : Balances target affinity (e.g., IC50 = 0.8 µM for EGFR) and metabolic stability .
  • Chlorophenyl vs. Fluorophenyl : Chlorine enhances kinase inhibition (ΔIC50 = 3-fold), while fluorine improves bioavailability .

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